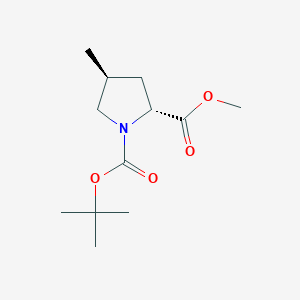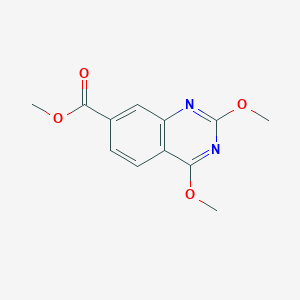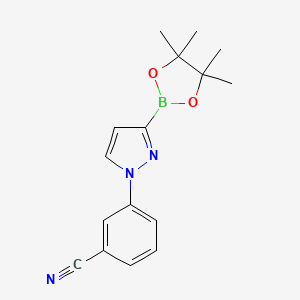
Methyl (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound is crucial in understanding its properties and functions. The related compound “(2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate” has a molecular formula of C6H11NO3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The related compound “(2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate” has a molecular weight of 145.16 g/mol .
Wissenschaftliche Forschungsanwendungen
Application in Synthesis of N-Boc Oxazepane-2-Carboxylic Acid
Methyl (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylate was utilized in a study by Aurell et al. (2014) in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid. The key step in this process was a lipase-catalyzed regioselective lactamization. This compound was developed using SpinChem rotating flow cell technology, which streamlined the work-up and recycling of the enzyme used in the process (Aurell, Karlsson, Pontén, & Andersen, 2014).
Role in Asymmetric Michael Additions
Ruiz-Olalla et al. (2015) explored the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained from asymmetric cycloadditions, to catalyze asymmetric Michael additions of ketones to nitroalkenes. These compounds, derived from natural amino acids, showcased the potential for modulating asymmetric chemoselective aldol and conjugate addition reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Neuroprotective Properties
The neuroprotective properties of aminopyrrolidine-2R,4R-dicarboxylated, a related compound, were investigated by Battaglia et al. (1998). This compound, as an agonist of metabotropic glutamate receptor subtypes, showed potential in attenuating neuronal degeneration induced by N-methyl-D-aspartate in murine cortical cultures, suggesting its utility in neuroprotective drugs (Battaglia, Bruno, Ngomba, di Grezia, Copani, & Nicoletti, 1998).
Application in Enantiopure Synthesis
Dietrich and Lubell (2003) utilized derivatives of methyl (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylate in the synthesis of enantiopure pyrrolizidinone amino acid. This process involved several steps starting from aspartate beta-aldehyde and led to the production of N-(Boc)aminopyrrolizidin-2-one carboxylic acid, useful in studying the conformation-activity relationships of various peptides (Dietrich & Lubell, 2003).
In Synthesis of Novel Ligands
Wang et al. (2010) found that (S)-N-methylpyrrolidine-2-carboxylate, closely related to the compound , served as an efficient ligand in the copper-catalyzed N-arylation of amides with aryl halides. This highlighted its potential in the synthesis of a variety of N-arylamides (Wang, Liu, Wang, Ma, & Zhang, 2010).
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-methylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBTZFJPMXXHHP-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001142394 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4S)-4-methyl-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylate | |
CAS RN |
879374-49-9 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4S)-4-methyl-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879374-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4S)-4-methyl-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1405376.png)












